Home > Products > Screening Compounds P99010 > N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide
N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide - 312615-59-1

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

Catalog Number: EVT-3106499
CAS Number: 312615-59-1
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.206
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(5-Acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide

  • Compound Description: This compound serves as a starting material in various reactions with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine, leading to the formation of N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides and (E)-α,β-didchydro-a-amino acid derivatives. []
  • Relevance: This compound shares the core structure of a benzamide group linked to a 2H-pyran-2-one ring with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. The difference lies in the substituents on the pyran ring, with a methyl and an acetyl group in this compound instead of a trifluoromethyl group in the target compound. []

N-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide

  • Compound Description: This compound undergoes a unique recyclization reaction in acidic ethanol in the presence of amines, resulting in the formation of dihydropyrrolone derivatives. This reaction offers a practical approach for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. []
  • Relevance: This compound shares a similar 2H-pyran-2-one scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both contain an amide group at position 3 of the pyran ring, although the specific amide groups differ. The presence of an arylethyl group at position 1 of the pyran ring distinguishes this compound further. []

3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Compound Description: This compound serves as a key building block in one-pot multicomponent reactions for synthesizing substituted 2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)phthalazine-1,4-diones and substituted 3-[3-(N′-benzylidene-hydrazino)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-4-hydroxy-6-methyl-pyran-2-ones. []
  • Relevance: This compound represents a key intermediate in the synthesis of various 2H-pyran-2-one derivatives. Like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, it features a 2H-pyran-2-one ring system. The key difference is the presence of a 2-bromoacetyl group at position 3 instead of a benzamide group. []

N-[aryl(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)methyl]thioacetamide derivatives

  • Compound Description: This class of compounds is synthesized via a three-component reaction involving 4-hydroxy-6-methyl-2H-pyran-2-one, an aryl aldehyde, and thioacetamide. []
  • Relevance: This class of compounds, while sharing the 4-hydroxy-6-methyl-2H-pyran-2-one core with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, differs in the substituent at the 3-position of the pyran ring. Instead of a benzamide group, these compounds have a thioacetamide group connected via a methylene linker with an aryl substituent. []

2-Cyano-N'-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)acetohydrazide

  • Compound Description: This Schiff base compound, synthesized under microwave-assisted conditions, displays antibacterial activity. Its first transition metal complexes show enhanced antibacterial potential compared to the parent compound. []
  • Relevance: This Schiff base, derived from a 2H-pyran-2-one core, shares structural similarities with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both feature a substituted amide group at the 3-position of the pyran ring. The difference arises from the ethylidenehydrazide moiety in this compound, contrasting with the simple benzamide in the target compound. []

N,N`-bis(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)malonohydrazide

  • Compound Description: This tetradentate Schiff base forms metal complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II) under solvent-free conditions. These complexes, especially the Cu(II) complex, exhibit DNA photocleavage abilities. []
  • Relevance: Structurally similar to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, this compound features two 4-hydroxy-6-methyl-2H-pyran-2-one units linked by a malonohydrazide bridge. Unlike the single benzamide group in the target compound, this compound utilizes two ethylidenehydrazide groups attached to the pyran rings. []

N-[2-(6-Methoxy-2-oxo-2H-chromen-4-yl)-benzofuran-3-yl]-benzamide

  • Compound Description: This benzamide derivative, studied for its potential biological activity, crystallizes in the monoclinic space group P21/n. Its crystal structure reveals a centrosymmetric dimer formation mediated by intermolecular H-bonds. The structure also exhibits intramolecular C—H⋯N and C—H⋯O interactions, C—H…π and π…π interactions contributing to its overall stability. []
  • Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide are benzamide derivatives, this compound incorporates the benzamide moiety within a benzofuran system fused to a 2H-chromen-2-one ring. This contrasts with the direct attachment of the benzamide group to the 2H-pyran-2-one ring in the target compound. []
  • Compound Description: This compound, synthesized via an electrochemically induced multicomponent transformation, shows promise for biomedical applications, particularly in regulating inflammatory diseases. This potential is supported by docking studies. []
  • Relevance: This compound, while containing a 4H-pyran-2-one moiety like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, differs significantly in its overall structure. It features an isoxazolone ring system connected to the pyran ring via a (m-tolyl)methylene linker and further substituted with a 4-bromophenyl group. This complex structure contrasts with the simpler benzamide directly linked to the pyran ring in the target compound. []

Dihydro-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3(4H)-one

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various derivatives, including tetrahydro-3-(aminomethyl)-2-(p-methoxyphenyl)-2-methyl-2H-pyran-3-ol derivatives and 6-(p-methoxyphenyl)-6-methyl-7-oxa-1,3-diazaspiro[4,5]decane-2,4-dione. []

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

  • Compound Description: This compound, synthesized from ethyl (4,5-dihydro-5-oxo-l-phenyl-1H-pyrazol-3-yl)acetate, reacts with various amines to yield substituted propenoates and participates in cyclization reactions with heterocyclic compounds to form pyridopyrimidinone, pyranopyrandione, and chromenedione derivatives. []
  • Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound belongs to the pyrazole class, while the target compound belongs to the 2H-pyran-2-one class. []

4a,7a-Dihydroxy-1-(2-hydroxyethyl)-5-methyl-2′,3′,4a,5′,6′,7a-hexahydrospiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione

  • Compound Description: This compound is synthesized using an environmentally friendly photochemical approach, utilizing water as a solvent. The process involves ESIPT-promoted contraction of a 3-hydroxypyran-4-one fragment and subsequent intramolecular cyclization of an α-hydroxy-1,2-diketone intermediate. []
  • Relevance: This compound contains a 2H-pyran-2-one moiety fused with a complex spirocyclic system. Unlike N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide, which has a simple benzamide substituent, this compound incorporates the pyran ring within a larger, polycyclic framework, significantly altering its structure and properties. []

(3S,4R)-3,4-Dihydro-4-(2,3-dihydro-2-methyl-3-oxo-pyridazin-6-yl)oxy-3-hydroxy-6-(3-hydroxyphenyl)sulphonyl-2,2,3-trimethyl-2H-benzo[b]pyran

  • Compound Description: This potassium channel opener is prepared as a single enantiomer via a six-step linear sequence. A key step involves asymmetric epoxidation using Jacobsen's (S,S)-(+)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride catalyst. []
  • Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to different classes. This compound is a 2H-benzo[b]pyran derivative, whereas the target compound belongs to the 2H-pyran-2-one class. Furthermore, the substituents and their positions on the pyran ring differ significantly. []

N-(4-(2,4-Dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl)benzamide (DBTB-1)

  • Compound Description: This compound acts as a novel activator of the large-conductance Ca2+-activated K+ channel (BKCa channel). It primarily affects the channel's deactivation kinetics, increasing the open-state probability by delaying channel closing. Unlike other BKCa channel activators, it has minimal impact on channel activation or single-channel conductance. []
  • Relevance: This compound does not share structural similarity with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound is based on a benzoxazine core linked to a thiazole ring and a benzamide group, distinct from the target compound's structure. []

14. 6-Amino-2H-benzo[1,4]thiazin-3-one (BTZ 1R)* Compound Description: This compound is a derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one, synthesized to assess the impact of molecular modification on toxicity. The synthesis involved reduction of the nitro group to an amine at the C(6) position. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, while the target compound belongs to the 2H-pyran-2-one class. []

15. 4-Methyl-6-nitro-2H-benzo[1,4]thiazin-3-one (BTZ 2)* Compound Description: This derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one was synthesized through methylation at the N(4) position to evaluate its effect on toxicity compared to the parent compound. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, differing from the 2H-pyran-2-one structure of the target compound. []

16. 6-Amino-4-methyl-2H-benzo[1,4]thiazin-3-one (BTZ 2R)* Compound Description: This derivative of 6-nitro-2H-benzo[1,4]thiazin-3-one was synthesized to investigate the combined impact of methylation at N-4 and reduction of the nitro group to an amine at C(6) on toxicity. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It belongs to the benzothiazine class, distinct from the 2H-pyran-2-one core of the target compound. []

17. N-[4-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazin-6-yl]-benzamide (BTZ 3)* Compound Description: This benzamide derivative was synthesized from a 6-nitro-2H-benzo[1,4]thiazin-3-one precursor through a series of modifications including methylation and amination followed by benzoylation. []* Relevance: Although both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide are benzamide derivatives, they are not directly related structurally. This compound is based on a benzothiazine core, unlike the 2H-pyran-2-one structure of the target compound. []

18. 5-Cyano-2-hydroxy-2-methyl-N-phenyl-4-(yridine-4-yl)-6-(thiophen-2-yl)-3,4-dihydro-2H-pyran-3-carboxamide* Compound Description: This compound is a structurally novel bicyclic product obtained from an unprecedented multicomponent reaction of acetoacetanilide with malononitrile. []* Relevance: This compound shares the 2H-pyran scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide but differs significantly in the substituents and their positions on the pyran ring. Notably, it has a carboxamide group at the 3-position, a phenyl substituent on the nitrogen, and cyano, hydroxyl, methyl, pyridine, and thiophene substituents at various positions, contrasting with the trifluoromethyl and benzamide substituents in the target compound. []

19. 5-Cyano-2-hydroxy-2-methyl-6-oxo-N-phenyl-4-(thiophen-2-yl)piperidine-3-carboxamide* Compound Description: This compound is related to the research on acetoacetanilide-based reactions and their products. []* Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound features a piperidine ring, distinguishing it from the target compound. []

20. 2-(8-Amino-7,8a-dicyano-1-imino-4a-methyl-3-oxo-2-phenyl-1,3,4,4a,5,8a-hexahydroisoquinolin-6(2H)-ylidene)-N-phenylacetamide* Compound Description: This compound is another product obtained from the multicomponent reaction of acetoacetanilide and malononitrile, highlighting the reaction's complexity and potential for generating diverse structures. []* Relevance: This compound is not directly related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound features an isoquinoline system, making it structurally distinct from the target compound. []

21. 2-Hydroxy-N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene)benzohydrazide* Compound Description: This compound serves as a ligand in the synthesis of a series of new organotin(IV) compounds. These complexes are generated by reacting the ligand with corresponding organotin(IV) chlorides under reflux conditions. []* Relevance: This compound shares a similar 2H-pyran-2-one scaffold with N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Both contain a substituted amide group at position 3 of the pyran ring, although the specific amide groups differ. This compound is a benzohydrazide derivative, whereas the target compound is a benzamide derivative. []

22. (2S,3S,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((5-(4-methoxyphenyl)-7-oxopyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate* Compound Description: This compound exhibits promising anticancer activity, particularly against the MDA-MB231 breast cancer cell line, with an IC50 value of 27.66 μM. []* Relevance: While both this compound and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to different classes. This compound incorporates a tetrahydro-2H-pyran ring as part of a larger structure with a triazole bridge and a pyrazolo[1,5-a]pyrimidinone moiety. It lacks the 2-oxo group that characterizes 2H-pyran-2-ones like the target compound. []

23. (2S,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-((7-oxo-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-1(7H)-yl)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate* Compound Description: This compound demonstrates notable inhibitory potential against the MCF-7 breast cancer cell line, with an IC50 value of 4.93 μM. []* Relevance: This compound, similar to compound 22, incorporates a tetrahydro-2H-pyran ring within a larger structure featuring a triazole bridge and a pyrazolo[1,5-a]pyrimidinone moiety. It is not a 2H-pyran-2-one derivative like N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide and differs significantly in its overall structure and substituents. []

24. N-{7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyl-tetrahydro-2H-pyran-2-yloxy]-8-methyl-2-oxo-2H-chromen-3-yl}acetamide (KU-32)* Compound Description: This compound, a novel novobiocin-based C-terminal inhibitor of Hsp90, has been investigated for its potential in treating diabetic peripheral neuropathy. It exhibits neuroprotective effects by increasing Hsp70 expression. In diabetic mice models, KU-32 demonstrated improvement in nerve conduction velocity and reversal of sensory deficits. [] * Relevance: While both KU-32 and N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide contain a pyran ring, they belong to distinct classes. KU-32 incorporates a tetrahydro-2H-pyran ring linked to a coumarin (2H-chromen-2-one) system. The structural and functional complexity of KU-32 differentiates it significantly from the simpler N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. []

  • Compound Description: This substituted quinazolinone acts as a novel nonpeptide ligand for Formyl Peptide Receptor-Like 1 (FPRL1). It stimulates chemotaxis and β-glucuronidase secretion in neutrophils and induces calcium mobilization and phosphorylation of ERK1/2 in FPRL1-expressing cells. While it shows lower efficacy and potency than the peptide agonist WKYMVm, Quin-C1 does not induce neutrophil superoxide generation. []
  • Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. Quin-C1 is a quinazolinone derivative, a class distinct from 2H-pyran-2-ones. []

27. N-[1,2,5,6,7,8-hexahydro-1-[(imidazo[1,2-b]pyridazin-6-yl)amino]-7-methyl-2,5-dioxo-3-quinolinyl]benzamide * Compound Description: This compound represents a product resulting from the transformation of benzopyran-2,5-diones with a heterocyclic hydrazine. Its structure, particularly in solution, has been elucidated using 2D NMR and molecular modeling techniques. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It features a quinoline core with multiple substituents, including an imidazo[1,2-b]pyridazine moiety, and lacks the 2H-pyran-2-one structure. []

30. 3-(Butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (1)* Compound Description: This compound served as the lead compound in a structure-based design approach to discover p38 mitogen-activated protein (MAP) kinase inhibitors. This research focused on enhancing the inhibitory activity against tumor necrosis factor-α (TNF-α) production. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features an imidazo[4,5-b]pyridin-2-one core, distinguishing it from the target compound. []

31. 3-(3-tert-Butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-6-yl)-4-methyl-N-(1-methyl-1H-pyrazol-3-yl)benzamide (25)* Compound Description: Developed from the lead compound 1 through structure-based design, this compound demonstrates potent p38 MAP kinase inhibition, effectively suppressing TNF-α production in human whole blood cells. Notably, it exhibits significant in vivo efficacy in a rat model of collagen-induced arthritis. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. This compound is based on an imidazo[4,5-b]pyridin-2-one core linked to a pyrazole ring through a benzamide group, a structure distinct from the target compound. []

32. 3-Methoxy-7-(piperidin-1-yl)-5H-indeno[2,1-b]phenanthren-8(6H)-one* Compound Description: This compound belongs to a series of highly functionalized fluorenones synthesized and evaluated for their photophysical and antiviral properties. It exhibits solvent-dependent emission characteristics. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features an indenophenanthrene structure with methoxy and piperidinyl substituents, distinct from the target compound's structure. []

33. 6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (1)* Compound Description: This compound serves as a key starting material for the synthesis of various fluorine-substituted 1,2,4-triazinones, which are explored as potential anti-HIV-1 and cyclin-dependent kinase 2 (CDK2) inhibitors. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features a 1,2,4-triazinone core with a fluorine-substituted phenyl group, differentiating it from the target compound's structure. []

34. 4-Fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide (5)* Compound Description: This compound is another key intermediate in synthesizing a series of fluorine-substituted 1,2,4-triazinones investigated for their potential as anti-HIV-1 and CDK2 inhibitors. []* Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide as it lacks the 2H-pyran-2-one core structure. It features a 1,2,4-triazinone core with fluorine-substituted phenyl groups and a benzamide substituent, distinguishing it from the target compound's structure. []

35. 5-Chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f)* Compound Description: This compound demonstrates potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a rapid concentration-dependent bactericidal effect, with significant reductions in bacterial counts at 2x and 4x the minimum inhibitory concentration (MIC). [] * Relevance: This compound is not structurally related to N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide. It features a benzamide core substituted with chlorine, hydroxyl, and a complex alkyl chain with a trifluoromethylphenyl group, lacking the 2H-pyran-2-one structure of the target compound. []

Overview

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide is an organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to a class of molecules known for their biological activity, particularly in the context of drug development. The trifluoromethyl group attached to the pyran ring enhances its chemical properties, making it a valuable building block in organic synthesis.

Source

The compound is cataloged in various chemical databases, including BenchChem and PubChem, which provide detailed information about its structure, synthesis, and potential applications.

Classification

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide can be classified as:

  • Chemical Class: Pyran derivatives
  • Functional Group: Amide
  • Substituents: Trifluoromethyl group
Synthesis Analysis

Methods

The synthesis of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide has been explored through various methodologies. A notable approach involves a one-pot cascade reaction that integrates 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones. This method allows for simultaneous N-acylation and S-alkylation reactions, facilitating the formation of the desired compound in a single synthetic step.

Technical Details

The reaction typically requires specific conditions such as controlled temperature and solvent choice to optimize yield and purity. The use of catalysts may also be necessary to enhance reaction rates and selectivity.

Molecular Structure Analysis

Structure

The molecular formula for N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide is C13H10F3N2O2S. Its structure features:

  • A pyran ring with a trifluoromethyl group at the 6-position.
  • An amide functional group attached to the benzene ring.

Data

  • Molecular Weight: Approximately 500.5 g/mol
  • Average Mass: 500.5 Da
  • Monoisotopic Mass: 500.081696 Da
  • InChI Key: InChI=1S/C13H10F3N2O2S/c24-13(25,26)10-4-5-11(6-8(10)12(18)19)20(22)14-9(15)7(17)3/h4-6H,1-3H2,(H,14,19)(H,18,22)
Chemical Reactions Analysis

Reactions

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide can participate in various chemical reactions due to its functional groups. Notably:

  1. Nucleophilic Substitution: The amide nitrogen can undergo nucleophilic attack.
  2. Condensation Reactions: It can react with aldehydes or ketones to form larger molecular structures.
  3. Cyclization Reactions: The presence of the pyran ring allows for potential cyclization under certain conditions.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilicity at nearby positions.

Mechanism of Action

Process

The mechanism of action of N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide is primarily linked to its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor or modulator in biochemical pathways, potentially affecting processes like cell signaling or metabolic pathways.

Data

Research indicates that compounds within this class exhibit significant biological activity, including antimicrobial and anticancer properties. Specific interactions at the molecular level are still under investigation to elucidate precise mechanisms.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  1. Stability: Generally stable under normal conditions but sensitive to strong acids or bases.
  2. Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl group.

Relevant data from studies indicate that these properties are essential for understanding the compound's behavior in various environments.

Applications

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide has several scientific uses:

  1. Building Block in Organic Synthesis: It serves as a precursor for more complex molecules.
  2. Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.
  3. Research Tool: Utilized in studies aimed at understanding molecular interactions and mechanisms within biological systems.

Properties

CAS Number

312615-59-1

Product Name

N-(2-Oxo-6-(trifluoromethyl)-2H-pyran-3-yl)benzamide

IUPAC Name

N-[2-oxo-6-(trifluoromethyl)pyran-3-yl]benzamide

Molecular Formula

C13H8F3NO3

Molecular Weight

283.206

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)10-7-6-9(12(19)20-10)17-11(18)8-4-2-1-3-5-8/h1-7H,(H,17,18)

InChI Key

DIMPADHKHYVVBD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.